5-Bromo-3-ethoxy-2-methyl-pyridine
Description
Properties
CAS No. |
1256819-03-0 |
|---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.078 |
IUPAC Name |
5-bromo-3-ethoxy-2-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-8-4-7(9)5-10-6(8)2/h4-5H,3H2,1-2H3 |
InChI Key |
BRHJJZJWSDPQBJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=CC(=C1)Br)C |
Synonyms |
5-BroMo-3-ethoxy-2-Methyl-pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Table 1: Structural and Physical Properties of 5-Bromo-3-ethoxy-2-methyl-pyridine and Analogs
Electronic and Reactivity Profiles
- Bromine Position : Bromine at position 5 (target compound) vs. position 2 (2-Bromo-3-methylpyridine) alters electronic distribution. Position 5 bromine directs electrophilic attacks to position 4, while position 2 bromine deactivates the ring uniformly .
- Ethoxy vs.
- Amino Substitution: 5-Amino-3-bromo-2-methylpyridine exhibits stronger electron-donating effects due to -NH₂, activating the ring for nucleophilic substitution, unlike the ethoxy group’s moderate resonance effects .
Preparation Methods
Direct Electrophilic Bromination
Direct bromination of 3-ethoxy-2-methylpyridine using bromine () or -bromosuccinimide (NBS) is a straightforward approach. The ethoxy group at position 3 directs electrophilic substitution to the para position (C-5) due to its electron-donating nature.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or acetic acid
-
Catalyst : (10 mol%)
-
Temperature : 0–25°C
Mechanism :
The ethoxy group activates the pyridine ring via resonance, directing to C-5. The methyl group at C-2 sterically hinders alternative positions, enhancing regioselectivity.
Limitations :
-
Competing side reactions at C-4 occur if steric effects are insufficient.
-
Over-bromination may yield di- or tri-substituted byproducts.
Ethoxylation of 3-Chloro-5-bromo-2-methylpyridine
Nucleophilic Aromatic Substitution (NAS)
Replacing chlorine with ethoxy in 3-chloro-5-bromo-2-methylpyridine via NAS is viable due to the activating effect of the methyl and bromo groups.
Reaction Conditions :
Mechanism :
The electron-withdrawing bromo group at C-5 facilitates nucleophilic attack at C-3. deprotonates ethanol, generating , which displaces chloride.
Optimization :
-
Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics.
Multi-Step Synthesis from 5-Nitro-2-chloropyridine
Condensation and Decarboxylation
Adapted from CN101560183B, this route involves:
-
Condensation : Diethyl malonate reacts with 5-nitro-2-chloropyridine to form a malonate adduct.
-
Decarboxylation : Acidic hydrolysis removes carboxyl groups, yielding 5-nitro-2-methylpyridine.
-
Reduction : Hydrogenation with Pd/C converts nitro to amine.
-
Diazotization and Bromination : The amine is diazotized and substituted with bromide.
Key Steps :
-
Ethoxylation : Introduced via NAS on 3-chloro-5-nitro-2-methylpyridine before reduction.
-
Bromination : Achieved via Sandmeyer reaction after diazotization.
Data Table 1: Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Diethyl malonate, , 110°C | 94 |
| Decarboxylation | 6N HCl, reflux | 89 |
| Reduction (Pd/C) | (0.4 MPa), 30°C | 97 |
| Diazotization/Bromination | , , | 92 |
Advantages :
-
High yields at each step (>89%).
-
Scalable for industrial production.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Bromination | Simple, fewer steps | Moderate regioselectivity | 60–70 |
| NAS Ethoxylation | High regiocontrol | Requires chloro precursor | 75–85 |
| Multi-Step Synthesis | High yield, scalable | Labor-intensive | 89–97 |
Industrial Feasibility :
The multi-step route is preferred for large-scale production due to reproducibility and high cumulative yield (72% overall). Direct bromination suits small-scale synthesis but requires rigorous purification.
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Stability of Ethoxy Group
-
Acidic Conditions : Prolonged exposure to during diazotization risks ether cleavage.
-
Mitigation : Use mild acids (e.g., ) and low temperatures (0–5°C).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-3-ethoxy-2-methyl-pyridine, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen (e.g., iodide) at the 3-position with sodium ethoxide under basic conditions (e.g., NaH in DMF) at reflux temperatures (~100–120°C) . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting catalyst loading (e.g., Pd-based catalysts for cross-coupling), and ensuring anhydrous conditions to minimize side reactions.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethoxy at C3, methyl at C2, bromine at C5) .
- Mass Spectrometry (MS) : Validate molecular weight (MW = 230.05 g/mol) via high-resolution MS.
- HPLC : Assess purity (>97%) using reverse-phase columns with UV detection at 254 nm.
- X-ray Crystallography : Resolve crystal structure using software like ORTEP-3 for Windows to confirm regiochemistry .
Q. How does this compound behave under varying storage and experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples to 40–60°C for 48–72 hours; monitor decomposition via HPLC.
- pH Stability : Expose to buffered solutions (pH 1–13) and analyze degradation products.
- Storage Recommendations : Store in airtight containers at –20°C under inert gas (e.g., N2) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence regioselective functionalization (e.g., Suzuki coupling) of this compound?
- Methodological Answer : The bromine at C5 acts as a prime site for cross-coupling (e.g., Suzuki with boronic acids). The ethoxy group at C3 exerts an electron-donating effect, directing electrophilic substitutions to C4. Steric hindrance from the methyl group at C2 may limit reactivity at adjacent positions. Use DFT calculations to map electron density and predict reaction sites .
Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Methodological Answer : Systematically test variables:
- Catalyst Screening : Compare Pd(OAc)2, PdCl2, and ligand systems (e.g., SPhos vs. XPhos).
- Solvent Effects : Evaluate polar aprotic (DMF, DMSO) vs. ethers (THF).
- Reaction Time/Temperature : Use kinetic studies to identify optimal parameters.
Reference high-purity starting materials (>97%) to minimize side reactions .
Q. What computational and experimental approaches are recommended for elucidating reaction mechanisms involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states and activation energies using Gaussian or ORCA software.
- Isotopic Labeling : Introduce 13C or 2H at reactive sites to track bond formation/cleavage via MS/NMR.
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect intermediates .
Q. How can researchers mitigate challenges related to hygroscopicity or moisture sensitivity during synthesis?
- Methodological Answer :
- Karl Fischer Titration : Quantify water content in solvents and reagents.
- TGA Analysis : Measure weight loss due to moisture absorption.
- Mitigation Strategies : Use molecular sieves, conduct reactions under N2/Ar, and employ anhydrous workup techniques (e.g., MgSO4 drying) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic/basic residues before disposal per EPA guidelines.
- Emergency Procedures : Maintain spill kits with activated carbon and silica gel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
